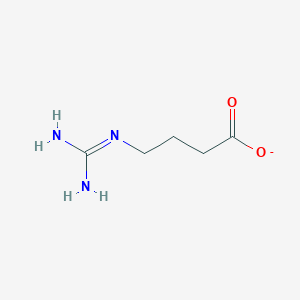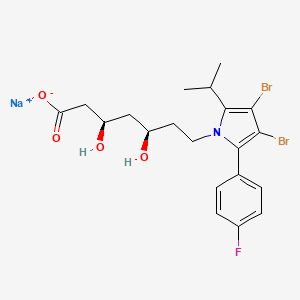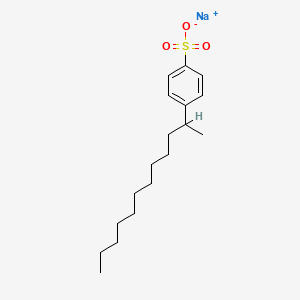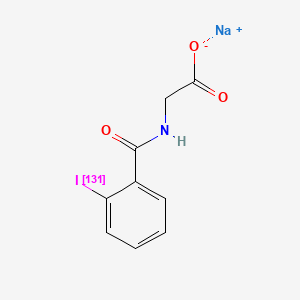
Sodium iodohippurate (131I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((131)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It derives from a N-benzoylglycine.
Applications De Recherche Scientifique
Radioiodine Therapy and NIS Expression in Non-Thyroidal Tissues
Radioiodine (131I) has been extensively utilized in the ablation of thyroid tissue not removed by surgery and in treating differentiated thyroid cancer that has metastasized to other parts of the body. The sodium/iodide symporter (NIS), which facilitates active iodide uptake into thyroid follicular cells, is also expressed in several non-thyroidal tissues. This expression allows 131I accumulation and subsequent radiation damage in these non-target tissues, explaining the adverse effects of radioiodine therapy. The expression, function, and regulation of NIS in non-thyroidal tissues highlight a complex interplay affecting therapy outcomes and side effects, prompting the need for prospective studies to understand the pathological processes and potential interventions (S. Jhiang & J. Sipos, 2021).
Iodine-131 in Emergency Preparedness
The Chernobyl incident underscored the risks associated with iodine-131 (131I) release in nuclear accidents, which can cause malignant thyroid nodules in children. Prophylaxis with potassium iodide (KI) can prevent thyroid cancer development, highlighting the importance of emergency response and preparedness in managing 131I exposures. Recommendations include pre-distribution of KI, prompt administration post-incident, and education about dietary iodide sources to mitigate the impact of nuclear accidents on public health (E. Braverman et al., 2014).
Modulation of Sodium Iodide Symporter in Thyroid Cancer
The sodium iodide symporter (NIS) plays a crucial role in the therapeutic efficacy of radioactive iodine (RAI) for thyroid cancer. Enhancing NIS expression and function selectively in thyroid cells can optimize RAI therapy. This approach involves thyroid-stimulating hormone and potentially other reagents to increase RAI accumulation in thyroid cancer, offering a promising strategy for improving patient outcomes without exacerbating side effects (Aparna S. Lakshmanan et al., 2014).
Dosimetry and Patient Release Criteria
Understanding the dosimetry of 131I therapy and establishing patient release criteria are essential for optimizing treatment efficacy and minimizing radiation exposure to the public. Different countries have varying guidelines, reflecting the need for a balanced approach that considers both public protection and the socioeconomic conditions of patients. This balance is crucial for the responsible management of patients treated with radioactive iodine, ensuring safety while accommodating individual circumstances (M. Mongane & W. Rae, 2017).
Propriétés
Numéro CAS |
881-17-4 |
|---|---|
Nom du produit |
Sodium iodohippurate (131I) |
Formule moléculaire |
C9H7INNaO3 |
Poids moléculaire |
331.05 g/mol |
Nom IUPAC |
sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |
Clé InChI |
XYITYKDGJLHYPW-UDYUCQKZSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Autres numéros CAS |
881-17-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(4S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1262061.png)
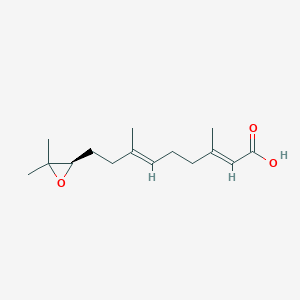
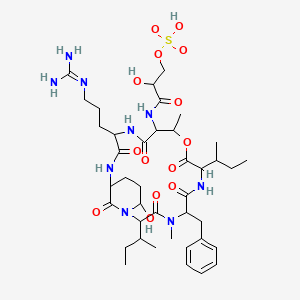
![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)
![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)
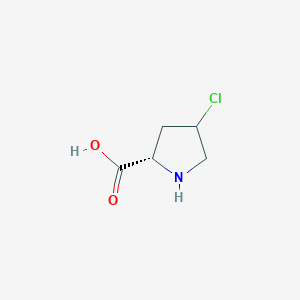
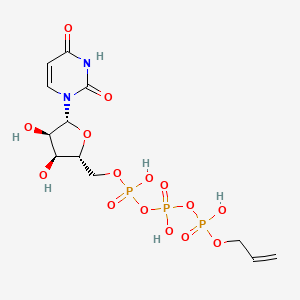
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

